(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
- The compound’s IUPAC name is (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one .
- It belongs to the class of heterocyclic compounds due to the presence of both a pyrazole ring and a benzothiazole moiety.
- The compound’s structure consists of a trifluoromethyl group , a morpholine ring , and a benzothiazole ring .
- It exhibits interesting pharmacological properties and has been studied for various applications.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a in the synthesis of more complex molecules.
Biology: Investigated for its , , and activities.
Industry: May serve as a in catalysis or as a .
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In antibacterial activity, it may inhibit bacterial enzymes or disrupt cell membranes.
- In antitumor studies, it could target specific pathways related to cell proliferation or apoptosis.
Comparison with Similar Compounds
- Similar compounds include other pyrazolone derivatives , such as curcumin , chalcones , and hydrazones .
- What sets this compound apart is its unique combination of the benzothiazole and pyrazolone moieties.
: DOI: 10.1016/j.bmc.2012.02.035 : [DOI: 10.1016/j.ejmech.2013.04.046](https://doi.org/10.1016/j.ejmech.201
Properties
Molecular Formula |
C18H17F3N4O2S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-morpholin-4-ylpropylidene)-5-(trifluoromethyl)pyrazol-3-one |
InChI |
InChI=1S/C18H17F3N4O2S/c1-2-12(24-7-9-27-10-8-24)14-15(18(19,20)21)23-25(16(14)26)17-22-11-5-3-4-6-13(11)28-17/h3-6H,2,7-10H2,1H3/b14-12- |
InChI Key |
WSOBZMIJPUBMNX-OWBHPGMISA-N |
Isomeric SMILES |
CC/C(=C/1\C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)/N4CCOCC4 |
Canonical SMILES |
CCC(=C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)N4CCOCC4 |
Origin of Product |
United States |
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